molecular formula C22H18N4O5S B2909062 2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898456-33-2

2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2909062
CAS No.: 898456-33-2
M. Wt: 450.47
InChI Key: VAJTXIUVFUCBOP-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural components. The compound is composed of multiple functional groups, including a quinazolinone ring, nitro group, sulfonamide group, and methyl group. This combination of functional groups imparts the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide involves multiple reaction steps. A common approach starts with the preparation of quinazolinone derivatives, which is then subjected to nitration to introduce the nitro group. The sulfonamide functionality is typically introduced through a reaction with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, large-scale synthesis may leverage batch or continuous flow processes to maximize yield and efficiency. Reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

  • Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitutions.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

  • Substitution: Electrophiles such as halogens in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products

Depending on the reaction type, the major products could include quinazolinone derivatives with modified functional groups, such as amino or hydroxyl groups, depending on the reagents and conditions used.

Scientific Research Applications

2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide has wide-ranging applications in various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

  • Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.

  • Industry: Used in the development of specialized materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The quinazolinone moiety is known to interact with certain enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, further influencing biological pathways. This combination of interactions can lead to disruption of cellular processes in targeted cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinazolin-4(3H)-one: Shares the quinazolinone structure but lacks the nitro and sulfonamide groups.

  • 5-Nitro-N-phenylbenzenesulfonamide: Lacks the quinazolinone and methyl groups but shares the nitro and sulfonamide groups.

  • N-(3-Nitrophenyl)quinazolin-4-amine: Combines the quinazolinone and nitro functionalities but has a different overall structure.

Uniqueness

The presence of both quinazolinone and sulfonamide groups in 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide sets it apart from other compounds. This unique structural combination imparts specific chemical and biological properties that are not seen in similar compounds.

This overview should give you a solid understanding of this compound. Intrigued by anything specific here?

Properties

IUPAC Name

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-14-10-11-18(26(28)29)13-21(14)32(30,31)24-16-6-5-7-17(12-16)25-15(2)23-20-9-4-3-8-19(20)22(25)27/h3-13,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJTXIUVFUCBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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